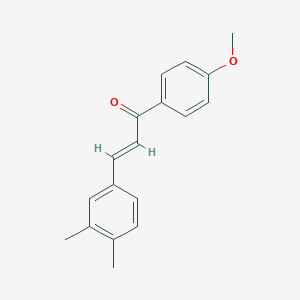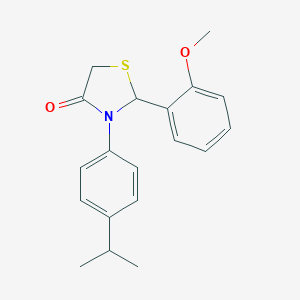
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential application in scientific research. This compound is commonly referred to as DBT and is a benzotriazole derivative. DBT has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of DBT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. DBT has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs), which are involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
DBT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DBT has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBT has several advantages for use in laboratory experiments, including its high stability and solubility in aqueous solutions. However, DBT also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of DBT, including the development of new drugs based on its structure, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DBT and its potential toxicity.
Métodos De Síntesis
DBT can be synthesized using a variety of methods, including the reaction of 3,5-dichloro-2-methoxybenzoic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an amine such as methylamine to yield DBT.
Aplicaciones Científicas De Investigación
DBT has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. DBT has also been studied for its potential application in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Nombre del producto |
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide |
|---|---|
Fórmula molecular |
C21H16Cl2N4O2 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
3,5-dichloro-2-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-12-8-18-19(26-27(25-18)14-6-4-3-5-7-14)11-17(12)24-21(28)15-9-13(22)10-16(23)20(15)29-2/h3-11H,1-2H3,(H,24,28) |
Clave InChI |
YSZQQVAZVQXANW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3OC)Cl)Cl)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)




![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)

